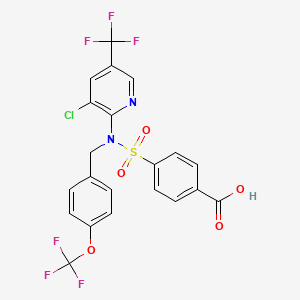

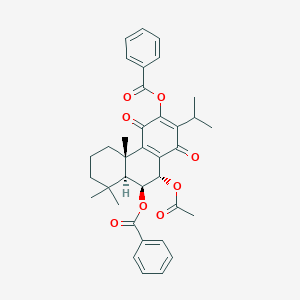

(S)-4-carboxyphenylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

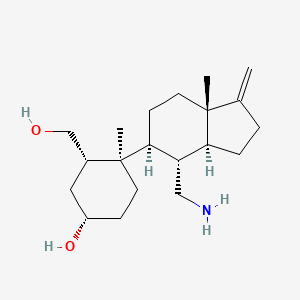

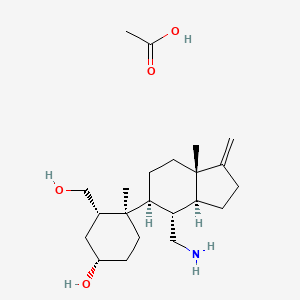

(S)-4-Carboxyphenylglycine, abbreviated as S4CPG, is a naturally occurring amino acid derivative that has been demonstrated to have numerous biological activities and applications. It has been studied in various scientific research studies, including in vivo and in vitro studies, to determine its potential as a therapeutic agent or drug. S4CPG is a chiral molecule, meaning it has two distinct forms that are mirror images of each other, and can be synthesized using various methods.

Applications De Recherche Scientifique

Antagonism at Metabotropic Glutamate Receptors : (S)-4-carboxyphenylglycine and related phenylglycine derivatives act as competitive antagonists at metabotropic glutamate receptors. This antagonism has been demonstrated in various neurological studies, showing effects such as inhibition of phosphoinositide hydrolysis and modification of synaptic responses in neurons (Eaton et al., 1993).

Selective Antagonism of mGluR Subtypes : Different phenylglycine derivatives, including (S)-4CPG, have been shown to exhibit differential potencies at metabotropic glutamate receptor subtypes mGluR1 and mGluR5. These compounds interact differently with these receptor subtypes, indicating their potential for selective pharmacological targeting (Kingston et al., 1995).

Neuroprotective Activity : (S)-4-carboxyphenylglycine derivatives have demonstrated neuroprotective activity in various in vitro and in vivo models, suggesting their potential application in the treatment of neurodegenerative conditions and excitotoxic neuronal damage (Bruno et al., 1999).

Synaptic Transmission and Sensory Processing : These compounds have also been studied in the context of synaptic transmission, particularly in the thalamus, and their influence on sensory responses, indicating a role in the modulation of synaptic activity and sensory perception (Salt et al., 1994).

Application in Learning and Memory Processes : There is evidence suggesting the involvement of mGlu receptors, which are targeted by (S)-4-carboxyphenylglycine, in processes related to learning and memory, synaptic transmission, and pain response modulation (Wilson et al., 1997).

Propriétés

IUPAC Name |

4-[(S)-amino(carboxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-carboxyphenylglycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)